methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound with a molecular formula of C11H13NO3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline N-oxide with suitable reagents to form the desired tetrahydroquinoline derivative . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the hydroxyl and carboxylate groups.
6-Methoxy-1,2,3,4-tetrahydroquinoline: A derivative with a methoxy group instead of a hydroxyl group, used in pharmaceutical research.
6-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with a methyl group, used as a pharmaceutical intermediate.
Uniqueness: Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its analogs .
Properties
CAS No. |
1785278-58-1 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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